molecular formula C12H2Cl6O2 B3065706 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin CAS No. 58200-68-3

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin

Cat. No.: B3065706
CAS No.: 58200-68-3
M. Wt: 390.9 g/mol
InChI Key: UDYXCMRDCOVQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin (CID 42670) is a congener of the polychlorinated dibenzo-p-dioxin (PCDD) family, characterized by the molecular formula C12H2Cl6O2 . PCDDs, including Hexachlorodibenzo-p-dioxins (HCDDs), are not intentionally manufactured for commercial purposes but are formed as unintentional byproducts in industrial processes such as the manufacture of chlorophenols or chlorophenol-derived herbicides . Consequently, they are compounds of significant interest in environmental chemistry and toxicology research. HCDDs are known to act through the aryl hydrocarbon receptor (AhR) pathway, a key mechanism for the toxicity of dioxin-like compounds . Binding to and activation of this receptor initiates a cascade of events that can lead to alterations in gene expression, resulting in a wide range of biochemical and toxic responses . Studies on similar HCDD isomers have shown them to be potent immunotoxicants, with research demonstrating their ability to suppress humoral immune responses in animal models . Furthermore, bioassays on HCDD mixtures have been conducted to investigate their potential carcinogenicity, making them relevant for toxicological and cancer research . This compound is provided as a high-purity analytical standard to support such advanced scientific inquiries. It is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should consult the relevant Safety Data Sheets and handle this material with appropriate precautions, given the potential toxicity and environmental persistence associated with dioxin-like compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,9-hexachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-2-4(14)10-9(3)19-11-7(17)5(15)6(16)8(18)12(11)20-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYXCMRDCOVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074065
Record name 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58200-68-3
Record name 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,9-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ7IV207P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Anthropogenic Sources of 1,2,3,4,6,9 Hexachlorodibenzo P Dioxin

Unintentional Formation of PCDDs, Including Hexachlorodibenzo-p-dioxins, as Byproducts of Industrial and Combustion Processes

Polychlorinated dibenzo-p-dioxins (PCDDs), a group of 75 related chemical compounds, are not produced intentionally but are generated as unwanted byproducts in a variety of industrial and combustion activities. epa.govt3db.ca These persistent organic pollutants (POPs) are formed during processes involving chlorine and organic matter at high temperatures. nih.govwho.int The term "dioxin" is often used generically to refer to this family of compounds, which includes the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). culturalheritage.org

Hexachlorodibenzo-p-dioxins (HxCDDs), including the 1,2,3,4,6,9-HxCDD isomer, are among the congeners formed through these unintentional pathways. nih.gov Major anthropogenic sources contributing to the environmental release of dioxins include the manufacturing of certain chemicals, incineration processes, and chlorine bleaching of pulp and paper. nih.govwho.intepa.gov Natural processes like forest fires and volcanic eruptions can also produce dioxins, but their contribution is considered small compared to human-made sources. who.intepa.gov

The formation of PCDDs occurs through complex chemical reactions. nih.gov These reactions can happen in high-temperature gas phases (500–800°C) or through lower-temperature (200–400°C) catalytic routes on the surface of particles like fly ash. aaqr.orgscies.org The presence of chlorine, organic precursors, and often a metal catalyst is necessary for their formation. nih.gov Consequently, HxCDDs are found as contaminants in emissions and residues from a wide range of industrial facilities.

Industrial Processes Implicated in the Generation of Hexachlorodibenzo-p-dioxins

The manufacturing of chlorophenols and their derivatives is a significant historical and potential source of HxCDD formation. nih.govepa.gov Pentachlorophenol (B1679276) (PCP), a wood preservative, and other chlorinated phenols have been found to contain HxCDD congeners as impurities formed during the synthesis process. culturalheritage.orgnih.gov Specifically, byproducts found in commercial pentachlorophenol include hexa-, hepta-, and octachlorodibenzo-p-dioxins. nih.gov Biomonitoring studies of individuals exposed to pentachlorophenol have identified 1,2,3,6,7,8-HxCDD, among other dioxin congeners, in serum samples, reflecting the composition of the commercial product. nih.gov

Similarly, the production of certain herbicides derived from chlorophenols, such as 2,4-D, can lead to the unintentional generation of dioxins, including HxCDDs. nih.gov The thermal or chemical degradation of chlorophenols is a key pathway for the creation of these contaminants. nih.gov

Waste incineration is a major and well-documented source of dioxin emissions, including HxCDDs. nih.govwho.int The combustion of municipal solid waste, medical waste, and hazardous materials provides the necessary components—chlorine (often from plastics like PVC), organic matter, and catalytic metals—for dioxin formation. who.intculturalheritage.org These compounds are synthesized in the low-temperature zones of the incinerator (200-400°C) and in post-combustion zones like boilers and air pollution control devices. scies.orgtandfonline.comnih.gov

Studies of emissions from municipal solid waste incinerators (MSWIs) have identified various HxCDD congeners in stack gas, fly ash, and bottom ash. nih.gov For instance, in one study, 1,2,3,4,6,7,8-HpCDD was a major congener found in incinerator outputs, and various HxCDF congeners were also prominent. nih.gov The specific congener profile can vary depending on combustion conditions and the composition of the waste feed. nih.govmdpi.com It has been noted that emissions can be significantly higher during incinerator startup and shutdown periods compared to steady-state operation. ukwin.org.uk

Dioxin Emissions from German Industrial and Combustion Sources (Year 2000 Estimates)

SourceAnnual Dioxin Emissions (g TU)
Metal extraction and processing40
Waste incineration0.5
Power stations3
Industrial incineration plants<10
Domestic firing installations<10
Traffic<1
Crematoria<2

This table shows the estimated annual dioxin emissions from various sources in Germany for the year 2000, highlighting the significant reduction in emissions from waste incineration due to improved technology. cewep.eu (TU = Toxicity Units)

The pulp and paper industry has been a significant source of dioxins due to the use of elemental chlorine for bleaching wood pulp. epa.govthefiberwire.comfas.org The chlorine reacts with residual lignin, a natural polymer in wood, to form chlorinated organic compounds, including PCDDs and polychlorinated dibenzofurans (PCDFs). culturalheritage.orgthefiberwire.com Research in the late 1980s linked the formation of TCDD and TCDF directly to the chlorine bleaching process. fas.org

While TCDD and TCDF were the primary focus of early studies, other congeners, including HxCDDs, can also be formed. researchgate.net Effluents, sludge, and even the final paper products from mills using chlorine-based bleaching have been found to contain various dioxin congeners. researchgate.netisotope.com The industry has since shifted towards alternative bleaching methods, such as using chlorine dioxide (Elemental Chlorine Free - ECF) or oxygen-based agents, which significantly reduces or eliminates dioxin formation. culturalheritage.orgthefiberwire.comresearchgate.net

Metallurgical processes are another major source of dioxin emissions. epa.govcewep.eu High-temperature operations in the presence of chlorine sources (e.g., from scrap materials like plastics or cutting oils) create conditions ripe for dioxin synthesis. epa.gov Ferrous and non-ferrous metal industries, including iron ore sintering, steel production in electric arc furnaces, and secondary smelting of aluminum, copper, and lead, have all been identified as sources. epa.gov

In these processes, highly chlorinated congeners such as OCDD and HpCDD often dominate the emission profile. aaqr.org For example, in a study involving the co-processing of waste printed circuit boards with copper concentrate, OCDD and 1,2,3,4,6,7,8-HpCDD were among the main contributors to dioxin emissions. aaqr.org

Fundamental Mechanistic Understanding of Dioxin Formation: "De Novo" Synthesis and Precursor Pathways

The unintentional formation of dioxins during combustion and industrial processes is generally understood to occur via two primary mechanisms: precursor-mediated pathways and "de novo" synthesis. aaqr.orgscies.orgtandfonline.com

The precursor pathway involves the transformation of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into PCDDs and PCDFs. scies.orgnih.gov These precursors can undergo condensation reactions, often catalyzed by metals like copper and iron on the surface of fly ash particles, to form the dioxin structure. aaqr.orgnih.gov The ratio of chlorophenols to chlorobenzenes in the gas phase can influence the relative amounts of PCDDs and PCDFs formed. nih.gov

"De novo" synthesis , first proposed by Stieglitz and Vogg, describes the formation of dioxins from elemental carbon, chlorine, and oxygen on the surface of fly ash. tandfonline.com This process typically occurs at lower temperatures (around 300°C) and involves the breakdown of the carbon matrix through oxidation and chlorination, followed by condensation reactions to build the dioxin molecule, again often catalyzed by metals like copper. nih.govtandfonline.com While precursor synthesis is often associated with PCDD formation, de novo synthesis is thought to predominantly form PCDFs. tandfonline.com In many real-world incineration processes, it is believed that the de novo mechanism is the dominant formation route. scies.orgtandfonline.comnih.gov

Both pathways can occur simultaneously in industrial settings, and their relative importance depends on specific conditions such as temperature, residence time, and the chemical composition of the fuel and flue gas. scies.orgtandfonline.com

Influence of Reaction Parameters on Hexachlorodibenzo-p-dioxin Formation

The generation of HxCDD isomers is sensitive to several key reaction parameters. While isomer-specific quantitative data for 1,2,3,4,6,9-HxCDD is not extensively detailed in publicly available research, the general principles governing PCDD formation provide a framework for understanding its genesis.

Temperature: Temperature is a critical factor in the formation and destruction of PCDDs. The optimal temperature window for the formation of dioxins from precursor compounds like chlorophenols on fly ash is generally considered to be between 200°C and 500°C. scies.org For instance, studies on the thermal degradation of 2-chlorophenol (B165306) have shown product formation at temperatures as low as 400°C. At temperatures above 800°C, the destruction of dioxin compounds typically becomes more significant. scies.org The specific yield of the 1,2,3,4,6,9-HxCDD isomer within this temperature range is dependent on the specific precursors and catalysts present.

Catalysts: The presence of metal catalysts, particularly copper, is known to significantly promote the formation of PCDDs. core.ac.uk Catalysts like copper(II) chloride (CuCl₂) can facilitate the condensation of chlorophenol precursors to form the dibenzo-p-dioxin (B167043) structure. core.ac.uk Other metal compounds, including those of iron, also play a catalytic role in these reactions. core.ac.uk The catalytic surface, often provided by fly ash in combustion systems, is crucial for these heterogeneous reactions to occur.

Chlorine/Carbon Sources: The availability and nature of both chlorine and carbon sources are fundamental to the formation of any chlorinated dioxin. Chlorine can be present in either organic or inorganic forms in the fuel or raw materials of an industrial process. epa.gov The carbon structure that ultimately forms the dioxin backbone can originate from a wide array of organic molecules, from simple aliphatic compounds to complex polycyclic aromatic hydrocarbons. core.ac.uk Pentachlorophenol (PCP), a wood preservative, has been identified as a significant precursor source for higher chlorinated dioxins, including HxCDD isomers. scirp.org

Moisture: The presence of water vapor (moisture) can also impact PCDD/F formation. Research on the influence of H₂O in combination with HCl on fly ash mixtures has been conducted to understand these effects, as moisture is a common component in combustion flue gases. researchgate.net

Table 1: General Influence of Reaction Parameters on PCDD Formation

Parameter General Effect on PCDD Formation Optimal Range/Conditions (General)
Temperature Formation and destruction rates are highly temperature-dependent. Optimal formation window typically 200°C - 500°C.
Catalysts Promote condensation and chlorination reactions. Copper (e.g., CuCl₂), Iron (e.g., FeCl₃) on fly ash surfaces.
Chlorine Source Essential for chlorination of the dioxin structure. Can be organic (e.g., PVC) or inorganic (e.g., NaCl).
Carbon Source Provides the backbone for the dioxin molecule. Chlorophenols, chlorobenzenes, PAHs, residual carbon on fly ash.
Oxygen Affects combustion efficiency and reaction pathways. Suboptimal oxygen leads to incomplete combustion and higher formation.
Moisture Can influence reaction pathways on catalytic surfaces. Variable, depends on other parameters like temperature and HCl concentration.

This table presents generalized findings for PCDDs as a class, as specific quantitative data for the 1,2,3,4,6,9-HxCDD isomer are limited in the reviewed literature.

Role of Molecular Rearrangement Reactions in Hexachlorodibenzo-p-dioxin Isomer Formation

The specific substitution pattern of chlorine atoms on the dibenzo-p-dioxin structure, which defines the particular isomer, is determined by the structure of the precursor molecules and the reaction mechanisms involved. Molecular rearrangements can play a crucial role in the formation of different isomers from the same set of precursors.

Advanced Analytical Methodologies for 1,2,3,4,6,9 Hexachlorodibenzo P Dioxin Quantification in Environmental Matrices

Methodological Challenges and Requirements for Trace-Level Analysis of Hexachlorodibenzo-P-dioxins in Complex Samples

The analysis of hexachlorodibenzo-p-dioxins (HxCDDs), including the 1,2,3,4,6,9-isomer, in environmental samples such as soil, sediment, and biological tissues is fraught with difficulties. nih.govnih.gov These challenges primarily stem from the ultra-trace concentrations at which these compounds are typically found, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. nih.gov

A significant hurdle is the presence of a multitude of interfering compounds in complex sample matrices. nih.gov These interferences can co-extract with the target analytes and mask their signals during instrumental analysis, leading to inaccurate quantification. nih.gov Therefore, extensive and highly efficient sample cleanup procedures are paramount to isolate the HxCDDs from the matrix. epa.gov

Furthermore, the existence of numerous HxCDD isomers (a total of 10) necessitates high-resolution chromatographic techniques to separate the toxic congeners, like 1,2,3,4,6,9-HxCDD, from their less toxic counterparts. nih.gov The analytical methods must also meet stringent quality control criteria, including high sensitivity, specificity, accuracy, and precision, to ensure the reliability of the data for regulatory and risk assessment purposes. thermofisher.com

Sample Preparation and Clean-up Strategies for HxCDD Isolation

Effective sample preparation is a critical and often labor-intensive stage in the analysis of HxCDDs. The primary goal is to extract the analytes from the sample matrix and remove interfering substances to a level that allows for accurate instrumental analysis. nih.govnih.gov

Several extraction techniques are employed for the isolation of HxCDDs from environmental matrices.

Solid-Phase Extraction (SPE): This technique has been successfully applied for the analysis of dioxins in wastewater. researchgate.net It involves passing a liquid sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. nih.gov SPE offers advantages such as high recovery rates and ease of operation. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional method used for extracting dioxins from aqueous samples. researchgate.net However, it can be less efficient for large sample volumes and may require significant amounts of organic solvents. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to enhance the extraction efficiency of solvents. thermofisher.comthermofisher.com PLE is significantly faster and requires less solvent than traditional methods like Soxhlet extraction. thermofisher.com It has been successfully applied to extract polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) from various solid matrices, including soil and sediment. thermofisher.comresearchgate.net

Comparison of Extraction Techniques for HxCDDs
TechniquePrincipleAdvantagesDisadvantagesTypical Matrices
Solid-Phase Extraction (SPE)Partitioning of analytes between a solid sorbent and a liquid sample.High recovery, reduced solvent use, potential for automation. researchgate.netnih.govCan be prone to matrix effects, requires careful method development. nih.govWater, wastewater. researchgate.net
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases.Simple and well-established. nih.govLarge solvent consumption, can be time-consuming and form emulsions. researchgate.netnih.govAqueous samples. researchgate.net
Pressurized Liquid Extraction (PLE/ASE)Extraction with solvents at elevated temperatures and pressures.Fast, efficient, reduced solvent consumption. thermofisher.comthermofisher.comRequires specialized equipment. thermofisher.comSoil, sediment, fly ash, biological tissues. thermofisher.comresearchgate.net

Following extraction, a multi-stage cleanup process is essential to remove co-extracted interferences. nih.gov

Gel Permeation Chromatography (GPC): GPC is often used to remove high molecular weight substances, such as lipids, from the sample extract. publications.gc.ca

Alumina Column Chromatography: This technique is effective in separating HxCDDs from other chlorinated compounds. publications.gc.caresearchgate.net

Activated Carbon Impregnation: Carbon-based sorbents are highly effective in selectively retaining planar molecules like dioxins, allowing for their separation from non-planar interferences such as polychlorinated biphenyls (PCBs). sigmaaldrich.com

A combination of these techniques, often in an automated system, is typically employed to achieve the necessary level of cleanliness for the final analysis. researchgate.net For instance, a common approach involves a sequence of acid-base washing, followed by chromatography on columns packed with silica (B1680970) gel, alumina, and carbon. nih.gov

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is generally not employed for HxCDDs. nih.gov These compounds are sufficiently volatile and thermally stable for direct analysis by gas chromatography. The primary focus of the analytical methodology is on efficient extraction and cleanup to ensure accurate quantification without the need for chemical modification. longdom.org

High-Resolution Gas Chromatography (HRGC) for Isomer-Specific Separation of 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin

High-resolution gas chromatography (HRGC) is the cornerstone for the isomer-specific separation of HxCDDs. nih.govchromatographyonline.com The use of long capillary columns, typically 60 meters in length, with specific stationary phases is crucial for resolving the various isomers. epa.gov

The choice of the stationary phase is critical for achieving the desired separation. While no single column can resolve all 210 PCDD and PCDF isomers, specific columns are capable of separating the toxic 2,3,7,8-substituted congeners from other isomers. epa.govresearchgate.net For instance, a DB-5 column is often used for the primary analysis, and if necessary, a second column with a different polarity, such as a DB-225 or SP-2331, is used for confirmation. researchgate.net The goal is to achieve baseline separation of the target analytes from any co-eluting isomers to prevent overestimation of their concentrations. chromatographyonline.com

Mass Spectrometry (MS) Detection and Quantification of Hexachlorodibenzo-P-dioxins

Mass spectrometry (MS) is the definitive detection technique for the quantification of HxCDDs due to its high sensitivity and selectivity. nih.govthermofisher.com

High-resolution mass spectrometry (HRMS) has traditionally been the "gold standard" for dioxin analysis, providing the necessary selectivity to distinguish target analytes from matrix interferences. nih.govthermofisher.com More recently, triple quadrupole mass spectrometry (GC-MS/MS) has gained acceptance as a confirmatory method for the analysis of dioxins in food and feed. thermofisher.comshimadzu.com GC-MS/MS offers comparable sensitivity and selectivity to HRMS and can be a more cost-effective option. nih.govshimadzu.com

The isotope dilution method is universally employed for the quantification of HxCDDs. nih.gov This involves spiking the sample with a known amount of a ¹³C-labeled analog of 1,2,3,4,6,9-HxCDD before extraction. nih.gov This internal standard behaves similarly to the native compound throughout the extraction and cleanup process, allowing for accurate correction of any analytical losses and ensuring precise quantification. nih.gov

Mass Spectrometry Techniques for HxCDD Analysis
TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with high accuracy, allowing for the differentiation of ions with the same nominal mass.Excellent selectivity and sensitivity, historically the standard method. nih.govthermofisher.comHigher instrument cost and complexity. psu.edu
Triple Quadrupole Mass Spectrometry (MS/MS)Uses two mass analyzers in series to enhance selectivity through specific fragmentation patterns (Selected Reaction Monitoring).High sensitivity and selectivity, more cost-effective than HRMS, accepted for confirmatory analysis. nih.govthermofisher.comshimadzu.comRequires careful optimization of precursor and product ions. nih.gov

Application of High-Resolution Mass Spectrometry (HRMS) as the Definitive Method

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is widely recognized as the "gold standard" for the definitive identification and quantification of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,4,6,9-HxCDD. chromatographyonline.comthermofisher.com This status is primarily due to its exceptional sensitivity and selectivity, which are crucial for distinguishing target analytes from complex sample matrices at parts-per-quadrillion (ppq) levels. epa.gov

Magnetic sector GC-HRMS systems are considered the highest performing mass spectrometers for the routine target compound analysis of dioxins in diverse matrices. thermofisher.com The high resolving power (typically ≥10,000) of HRMS allows for the measurement of the exact mass of an ion, which helps in differentiating the analyte from interfering compounds that may have the same nominal mass but a different elemental composition. thermofisher.comnih.gov This capability is essential for minimizing false positives, a critical consideration for the analysis of highly toxic compounds like dioxins. thermofisher.com The use of HRGC/HRMS for dioxin analysis is stipulated in regulatory methods such as the U.S. Environmental Protection Agency (USEPA) Method 1613. chromatographyonline.comwell-labs.com

Stable-isotope dilution coupled with GC/HRMS has become the method of choice because of its ability to monitor characteristic ions and isotope ratios, thereby quantifying and confirming the analyte with the highest possible confidence, even in the presence of co-extracting and co-eluting interferences. nih.gov

Utility of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS or GC-QqQ-MS) as an Alternative Confirmatory Technique

While HRMS is the established benchmark, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), often utilizing a triple quadrupole (QqQ) mass analyzer, has gained significant traction as a reliable and robust alternative for the confirmatory analysis of PCDDs. chromatographyonline.comresearchgate.net This technique offers a comparable level of selectivity and sensitivity to HRMS, making it suitable for the determination of 1,2,3,4,6,9-HxCDD in environmental samples. researchgate.netjenck.com

The selectivity of GC-MS/MS is achieved through the process of multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second (collision cell), and then a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interferences. Recent advancements in GC-MS/MS technology have demonstrated its capability to meet the stringent requirements of regulatory methods. researchgate.netjenck.com In fact, the USEPA is evaluating a new method involving atmospheric pressure chemical ionization (APCI) coupled with GC-MS/MS as an alternative procedure for PCDD/PCDF analysis. chromatographyonline.com European Union regulations have also included GC-MS/MS as a confirmatory method for the determination of dioxins in food and feed. jenck.com

The advantages of GC-MS/MS include a smaller instrument footprint, lower operational costs, and greater ease of use compared to the more complex magnetic sector HRMS instruments.

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy and Precision in HxCDD Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that is integral to the accurate and precise quantification of 1,2,3,4,6,9-HxCDD. chromatographyonline.comepa.gov This method involves the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,4,6,9-HxCDD) to the sample prior to extraction and cleanup. epa.govwell-labs.com

Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. Any losses of the native analyte during sample preparation are mirrored by proportional losses of the labeled standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, irrespective of incomplete recovery. epa.gov

This approach effectively corrects for variations in sample matrix and procedural inefficiencies, leading to a significant enhancement in the accuracy and precision of the quantification. keikaventures.comnist.gov IDMS is a cornerstone of definitive regulatory methods for dioxin analysis, such as USEPA Method 1613 and SW-846 Method 8290A. epa.govwell-labs.com

Qualitative Identification Criteria: Retention Times, Selected Ion Current Profiles (SICP), and Ion Abundance Ratios for HxCDDs

The confident qualitative identification of 1,2,3,4,6,9-HxCDD and other HxCDDs relies on a set of strict criteria to prevent false positives. These criteria are fundamental to regulatory methods and ensure the defensibility of the analytical data. epa.govwada-ama.org

Retention Times: The retention time of the analyte in the sample extract must fall within a specified window of the retention time of the corresponding authentic standard. wada-ama.org For capillary gas chromatography, the retention time of the analyte should typically not differ by more than a small, defined margin (e.g., ±0.1 minutes or within a certain percentage) from the standard analyzed under the same conditions. wada-ama.orgut.ee

Selected Ion Current Profiles (SICP): For each HxCDD congener, at least two characteristic ions are monitored. The selected ion current profiles for these ions must be present and must maximize simultaneously within a narrow, specified time window.

Ion Abundance Ratios: The ratio of the intensities of the monitored characteristic ions for the HxCDD in the sample must be within a specified tolerance (e.g., ±15% or ±25%) of the theoretical or experimentally determined ion abundance ratio for an authentic standard. thermofisher.comnih.govresearchgate.net This criterion is critical for confirming the identity of the compound and distinguishing it from potential interferences. The acceptable deviation can vary depending on the concentration of the analyte. nih.gov

The following table provides an example of the theoretical ion abundance ratios for hexachlorodibenzo-p-dioxins.

Ion Relative Abundance (%)
M+77.3
M+2100.0
M+449.1
M+610.7
This is an illustrative example; actual ratios are specific to the instrument and method.

Quality Assurance and Quality Control Protocols in Dioxin Analytical Chemistry

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are imperative in dioxin analysis to ensure the generation of reliable and defensible data. dioxin20xx.orgacs.org These protocols are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: Analysis of a clean matrix to demonstrate that the analytical system is free from contamination.

Laboratory Control Samples (LCS): Analysis of a clean matrix spiked with known amounts of the target analytes to assess the accuracy and precision of the analytical method.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a sample with a known concentration of the analyte to evaluate the effect of the sample matrix on the analytical method's performance.

Internal Standards: The use of isotopically labeled compounds, as in IDMS, to monitor and correct for variations in analytical performance.

Calibration: Regular calibration of the instrument using a series of standards to ensure the linearity and accuracy of the measurements.

Initial Demonstration of Capability: Each laboratory must demonstrate its ability to generate acceptable results before analyzing samples.

Ongoing Performance Checks: Regular analysis of standards and blanks to ensure the continued performance of the analytical system.

These measures are essential for maintaining data quality and ensuring that the analytical results are accurate, precise, and legally defensible.

Compliance with International and National Regulatory Analytical Methods for PCDDs/PCDFs (e.g., USEPA Method 1613, SW-846 Method 8290)

The analysis of 1,2,3,4,6,9-HxCDD must comply with established international and national regulatory methods to ensure data comparability and acceptance by regulatory agencies. The most prominent methods in the United States are USEPA Method 1613 and SW-846 Method 8290A. epa.govwell-labs.comepa.gov

USEPA Method 1613: This method is specifically designed for the isomer-specific determination of 2,3,7,8-substituted tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in aqueous, solid, and tissue matrices. well-labs.comepa.gov It mandates the use of isotope dilution HRGC/HRMS. well-labs.com The method outlines detailed procedures for sample extraction, cleanup, and analysis, as well as stringent quality control criteria. epa.gov

SW-846 Method 8290A: This method provides procedures for the detection and quantitative measurement of PCDDs and PCDFs in a wide variety of environmental matrices. epa.govwell-labs.comepa.gov Similar to Method 1613, it requires HRGC/HRMS and isotope dilution techniques to achieve the necessary sensitivity and accuracy for trace-level quantification. epa.govkeikaventures.com

The following table summarizes key aspects of these regulatory methods.

Method Technique Matrices Key Features
USEPA Method 1613 HRGC/HRMS with Isotope DilutionWater, soil, sediment, sludge, tissueIsomer-specific for 2,3,7,8-substituted congeners. well-labs.comaccustandard.com
SW-846 Method 8290A HRGC/HRMS with Isotope DilutionVarious environmental matricesProvides procedures for tetra- through octa-chlorinated homologues. epa.govepa.gov

Compliance with these methods ensures that the analytical data for 1,2,3,4,6,9-HxCDD is of high quality, legally defensible, and suitable for regulatory purposes.

Environmental Fate and Transport Modeling of 1,2,3,4,6,9 Hexachlorodibenzo P Dioxin

Characterization of Transport Mechanisms for HxCDDs in the Environment

The transport of hexachlorodibenzo-p-dioxins (HxCDDs) in the environment is largely dictated by their physicochemical properties, particularly their low water solubility and high lipophilicity, which leads to strong binding with organic matter in soil, sediment, and airborne particles. wikipedia.org

Higher chlorinated dioxins, including HxCDDs, are dispersed throughout the environment primarily via atmospheric transport and deposition. epa.govosti.gov Once emitted from sources, such as industrial combustion processes, these compounds partition between the vapor phase and particulate matter in the atmosphere. The vapor-to-particle ratio is influenced by the congener's specific vapor pressure and the ambient air temperature. epa.govosti.gov Due to their semi-volatile nature, HxCDDs adsorbed to fine particulate matter can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from original sources. aaqr.org

Deposition from the atmosphere back to terrestrial and aquatic surfaces occurs through two primary mechanisms:

Dry Deposition: This process involves the gravitational settling of particulate matter and is a primary removal mechanism for dioxins bound to coarse particles. aaqr.org The rate of dry deposition is highly dependent on the particle size distribution of the aerosol the dioxin is adsorbed to. nih.gov

Wet Deposition: This involves the removal of dioxins from the atmosphere by precipitation (rain, snow, fog). epa.gov It includes both the washout of particles and the scavenging of vapor-phase compounds.

Model simulations indicate that for many major emission sources with tall stacks, a significant majority of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are transported beyond a 100 km radius, highlighting the importance of long-range transport over local deposition. nih.gov However, deposition fluxes can be significant, with studies showing average dry deposition of total PCDD/Fs ranging from approximately 270 to 460 pg WHO2005-TEQ m⁻² month⁻¹. aaqr.org

Once deposited onto soil, the fate of HxCDDs is overwhelmingly controlled by their strong adsorption to soil organic carbon. This property, coupled with their very low water solubility, makes the leaching of HxCDDs from the soil column into groundwater a very slow and generally insignificant process under normal conditions. acs.orgnj.gov The primary migration pathway for HxCDDs from contaminated soil to aquatic ecosystems is through the erosion of soil particles. itrcweb.org

During precipitation events, contaminated soil can be washed into surface water bodies like rivers, lakes, and oceans. itrcweb.org The HxCDD congeners remain bound to the suspended sediment, eventually settling and accumulating in the bottom sediments of these water bodies. This process effectively transfers the contamination from a terrestrial to an aquatic reservoir, where the compounds can persist for long periods. acs.org Therefore, soil erosion and subsequent sediment transport are the dominant vectors for the movement of HxCDDs into surface water systems, while direct leaching to groundwater is minimal.

Natural Degradation and Transformation Pathways of Hexachlorodibenzo-P-dioxins

While highly persistent, HxCDDs are subject to slow natural degradation and transformation through photolytic and microbial processes. These pathways are critical for the eventual, albeit slow, removal of these compounds from the environment.

Photolytic degradation, or photolysis, is a key abiotic process that breaks down HxCDDs. This process involves the cleavage of carbon-chlorine (C-Cl) bonds by ultraviolet (UV) radiation from sunlight. The degradation can occur through direct photolysis, where the HxCDD molecule itself absorbs light energy, or through photocatalysis, where a substance like titanium dioxide (TiO₂) absorbs light and facilitates the reaction. nih.gov

Research has shown that the rate of photolytic degradation is influenced by the degree of chlorination, with higher chlorinated congeners sometimes degrading more slowly. nih.gov The process typically proceeds via stepwise reductive dechlorination, where chlorine atoms are sequentially removed. For example, studies on 1,2,3,6,7,8-HxCDD have identified 1,2,3,7,8-PeCDD and 2,3,7,8-TCDD as intermediate products, formed by the loss of a chlorine atom. nih.gov Photocatalytic processes are generally faster and more efficient than direct photolysis for degrading chlorinated dioxins. nih.gov

Photocatalytic and Direct Photolysis Reaction Rate Constants for Dioxin Congeners
CompoundProcessInitial AmountRate Constant (h⁻¹)Source
1,2,3,6,7,8-HxCDDUV/TiO₂ Photocatalysis2000 ng0.2474 nih.gov
1,2,3,6,7,8-HxCDDDirect UV Photolysis50 ng0.0666 nih.gov
2,3,7,8-TCDDUV/TiO₂ Photocatalysis2000 ng0.3256 nih.gov

Biodegradation is a significant natural attenuation process for dioxins, carried out by various microorganisms. researchgate.netnih.gov The effectiveness and mechanism of microbial degradation depend heavily on the level of chlorination and the specific microbial species present. nih.gov

Aerobic Degradation: Under aerobic (oxygen-rich) conditions, certain bacteria (e.g., from the genera Sphingomonas, Pseudomonas) and fungi (e.g., white-rot fungi) can degrade lower-chlorinated dioxins. nih.govuth.gr This process often occurs via cometabolism, where the dioxin is broken down by enzymes produced by the microbe while it is utilizing another primary substrate for energy and growth. uth.gr The initial attack is typically initiated by dioxygenase enzymes that hydroxylate one of the aromatic rings, leading to ring cleavage. nih.gov However, this pathway is generally less effective for highly chlorinated congeners like HxCDDs. nih.gov

Anaerobic Degradation: In anaerobic (oxygen-deficient) environments, such as deep sediments and certain soils, a different microbial process dominates for highly chlorinated dioxins. nih.gov This process is known as reductive dechlorination.

Reductive dehalogenation is the primary biodegradation pathway for highly chlorinated dioxins like 1,2,3,4,6,9-HxCDD in anaerobic environments. nih.gov This process involves anaerobic bacteria that use the chlorinated dioxin molecule as a terminal electron acceptor in a type of respiration called dehalorespiration. nih.gov In this process, a chlorine atom is removed and replaced with a hydrogen atom, resulting in a less chlorinated and generally less toxic dioxin congener. nih.govwikipedia.org

Specific bacteria from the genus Dehalococcoides have been identified as being capable of carrying out this process. nih.govresearchgate.net These bacteria can sequentially remove chlorine atoms from highly chlorinated dioxins, transforming them into di- or trichlorinated congeners. nih.gov These less-chlorinated products can then potentially be fully degraded by other aerobic microorganisms if they migrate to an oxygen-rich environment. nih.gov Reductive dehalogenation is therefore a crucial first step in the natural breakdown of persistent and highly chlorinated dioxins in contaminated sediments and soils. nih.gov

Microbial Degradation (Biodegradation) of Dioxin Congeners by Bacteria and Fungi.

Oxidative Degradation by Microbial Enzymes (e.g., Dioxygenases)

The microbial degradation of persistent organic pollutants like 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin (1,2,3,4,6,9-HxCDD) is a key process in their environmental fate. A primary mechanism for the breakdown of polychlorinated dibenzo-p-dioxins (PCDDs) in aerobic environments is oxidative degradation, initiated by a class of enzymes known as dioxygenases. researchgate.net These enzymes, found in various aerobic bacteria, catalyze the incorporation of both atoms of molecular oxygen into the aromatic rings of the dioxin molecule. researchgate.netresearchgate.net

The initial and most critical step in the aerobic catabolism of dioxins is "angular" dioxygenation. uth.grnih.gov This reaction targets a carbon atom adjacent to the ether bridge of the dioxin structure. uth.gr This enzymatic attack results in the formation of an unstable hemiacetal, which then spontaneously cleaves the ether bond, leading to the opening of the central ring of the dioxin molecule. nih.gov This ring-cleavage step is significant because it detoxifies the dioxin and produces chlorinated catechols, which can be further metabolized by the microorganism. researchgate.net

Several bacterial strains have been identified that possess the enzymatic machinery to degrade dioxins. One of the most extensively studied is Sphingomonas wittichii RW1. researchgate.net This bacterium utilizes a multi-component enzyme system, often referred to as a dioxin dioxygenase, to carry out the initial angular dioxygenation. nih.gov Other bacteria, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, also harbor angular dioxygenases with capabilities to degrade various chlorinated dioxins and dibenzofurans. nih.gov While much of the research has focused on less chlorinated congeners, the enzymatic systems show potential for the degradation of more highly chlorinated forms like HxCDDs, although the efficiency may vary. researchgate.net

Factors Influencing Biodegradation Rates of HxCDDs in Environmental Media

The rate at which 1,2,3,4,6,9-HxCDD and other hexachlorodibenzo-p-dioxins (HxCDDs) are biodegraded in the environment is not constant but is influenced by a complex interplay of physical, chemical, and biological factors. nih.gov These factors determine the availability of the contaminant to microorganisms and the metabolic activity of the microbial populations responsible for degradation. ijpab.com

Key Influential Factors:

Factor CategorySpecific FactorInfluence on Biodegradation Rate
Environmental Conditions TemperatureAffects microbial metabolic activity; warmer temperatures generally increase rates, while cold can halt the process. nih.govsparkoncept.com
pHOptimal pH ranges are required for bacterial enzymes to function effectively.
Oxygen AvailabilityAerobic degradation, involving dioxygenases, is dependent on the presence of oxygen. sparkoncept.com Anaerobic conditions may lead to slower, reductive dechlorination processes. researchgate.net
Moisture ContentWater is essential for microbial activity and can affect the transport of contaminants to the microorganisms. ijpab.com
Contaminant Characteristics BioavailabilityHxCDDs have low water solubility and tend to sorb strongly to soil and sediment organic matter, which can limit their availability to microbes. ijpab.com
Molecular StructureThe number and position of chlorine atoms on the dioxin molecule affect its susceptibility to enzymatic attack. plos.org Highly chlorinated congeners are generally more resistant to degradation. researchgate.net
Microbial Factors Microbial PopulationThe presence, abundance, and diversity of microorganisms with the necessary catabolic genes are crucial. ijpab.comsparkoncept.com Genera like Sphingomonas have been noted for their role in dioxin biodegradation. vu.nl
Nutrient AvailabilityThe presence of essential nutrients (nitrogen, phosphorus) can support microbial growth and enhance biodegradation.
Presence of Co-substratesSome microbes degrade dioxins co-metabolically, meaning they require another primary substrate for growth and to induce the necessary degradative enzymes. uth.gr
Elucidation of Enzymatic Pathways and Genetic Elements Involved in Dioxin Catabolism

Significant progress has been made in understanding the biochemical and genetic basis of dioxin degradation, primarily through the study of specialized bacteria like Sphingomonas sp. strain RW1. nih.govresearchgate.net The catabolic pathway for dibenzo-p-dioxin (B167043) and its chlorinated derivatives involves a sequence of enzymatic reactions encoded by specific genes.

The initial angular dioxygenation is performed by a three-component enzyme system. nih.gov In strain RW1, the terminal dioxygenase, which directly interacts with the dioxin molecule, is encoded by the dxnA1 and dxnA2 genes. nih.gov This enzyme requires an electron transport chain to function, which typically involves a ferredoxin and a ferredoxin reductase. researchgate.net

Following the initial ring-opening, the resulting metabolite, a trihydroxydiphenyl ether, is acted upon by other enzymes. researchgate.net A hydrolase, which may be encoded by a gene located near the dioxygenase genes, is involved in the subsequent step of the degradation pathway. nih.govresearchgate.net The pathway continues to break down the molecule, eventually leading to intermediates that can enter central metabolic cycles, such as the Krebs cycle. uth.gr

Genetic analyses have revealed that the catabolic genes for dioxin degradation in some bacteria, like Sphingomonas sp. strain RW1, are not organized in a single operon but are dispersed across the genome. nih.gov This atypical organization is a subject of ongoing research to understand its physiological and evolutionary significance. The identification of these genes and the proteins they encode is fundamental for developing bioremediation strategies that leverage the degradative potential of these microorganisms. researchgate.net

Key Genes and Enzymes in Dioxin Catabolism:

Gene(s)Enzyme/ProteinFunction
dxnA1, dxnA2Dioxin Dioxygenase (Terminal Component)Catalyzes the initial angular dioxygenation and ring-opening of the dioxin molecule. nih.gov
Electron Transport GenesFerredoxin, Ferredoxin ReductaseSupply electrons to the terminal dioxygenase for the reaction to occur. researchgate.net
carC (example)Meta-cleavage Compound HydrolaseActs on the ring-cleavage product, continuing the degradation pathway. nih.gov
Other ORFsExtradiol DioxygenasesMay participate in the second step of the catabolic pathway, further processing the initial breakdown products. researchgate.net

Development and Application of Environmental Fate and Transport Models for PCDDs/PCDFs

Due to the persistence and toxicity of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including congeners like 1,2,3,4,6,9-HxCDD, mathematical models are essential tools for assessing their environmental behavior and potential risks. nih.gov These environmental fate and transport models are designed to predict the distribution, concentration, and persistence of these chemicals after their release into the environment. researchgate.net They integrate information on chemical properties, emission sources, and environmental characteristics to simulate the complex processes governing their movement and transformation across different environmental media. epa.gov The application of these models is crucial for understanding human and ecological exposure pathways and for informing regulatory decisions and remediation strategies. nih.govresearchgate.net

Multi-Media Environmental Transport Models for Predicting HxCDD Distribution

Multi-media environmental fate models are computational frameworks that divide the environment into a series of interconnected compartments, such as air, water, soil, sediment, and biota. researchgate.netnih.gov These models are used to simulate the movement and distribution of chemicals like HxCDDs among these compartments. epa.gov They account for a variety of transport and transformation processes, including:

Advection and Dispersion: Movement within a medium (e.g., wind in the atmosphere, currents in water).

Inter-media Transport: Processes like atmospheric deposition (wet and dry), volatilization from soil or water, and sediment resuspension. epa.gov

Degradation: Chemical, photochemical, and biological breakdown processes.

Partitioning: The distribution of a chemical between different phases within a compartment, such as between water and suspended solids, or between soil air and soil organic matter. nih.gov

By solving a series of mass balance equations for each compartment, these models can estimate the concentrations and residence times of HxCDDs in various environmental media. researchgate.net A recent approach involves integrating models like the Multi-media Urban Model (MUM) with atmospheric transport models to achieve high-resolution simulations of PCDD/F fate, which can help in understanding the impact of emissions and climate on pollution levels. nih.gov

Modeling Approaches for Estimating Half-Lives of HxCDDs in Soil and Other Compartments

The half-life of a chemical is a measure of its persistence in a specific environmental compartment. Modeling approaches to estimate the half-lives of HxCDDs are critical components of risk assessment. These models often rely on dissipation kinetics, which can be influenced by a multitude of factors. nih.gov

For soil, models may incorporate variables such as soil type (e.g., organic carbon content, clay content), temperature, and microbial activity to predict degradation rates. nih.gov Often, first-order kinetics are assumed, where the rate of degradation is proportional to the concentration of the chemical. However, more complex models are being developed to account for the variability observed in experimental data. researchgate.net

Regression-based models have been proposed to predict dissipation half-lives from chemical properties, environmental conditions, and the characteristics of the medium. dtu.dkdtu.dk For instance, studies on pesticides have developed models that correlate half-lives in soil with those on plant surfaces, or use quantitative structure-activity relationships (QSARs) to estimate persistence based on molecular structure. researchgate.net While often developed for other classes of compounds, these modeling principles can be adapted for HxCDDs, though specific experimental data for these congeners are necessary for accurate parameterization and validation. The significant factors identified in experimental models for affecting half-lives in soil include temperature and soil type. nih.gov

Remediation Technologies for Environments Contaminated with 1,2,3,4,6,9 Hexachlorodibenzo P Dioxin

Strategic Approaches for the Management and Decontamination of Dioxin-Contaminated Sites

The management of sites contaminated with dioxins involves a systematic and strategic framework to ensure that remediation is conducted safely, effectively, and in compliance with regulatory standards. epa.gov The U.S. Environmental Protection Agency (EPA), for instance, has developed a comprehensive dioxin strategy that involves investigating contamination, taking necessary response or enforcement actions, and evaluating regulatory alternatives to prevent future pollution. epa.gov

A key component of this strategy is a tiered approach to site investigation, which prioritizes sites based on their potential for contamination. epa.gov This includes identifying and assessing former production facilities of dioxin-contaminated pesticides, areas where these products were used commercially, and combustion sources like municipal waste incinerators. epa.govnih.gov

Comparative Analysis of In-Situ and Ex-Situ Remediation Methodologies for HxCDD Contamination

Remediation technologies for HxCDD-contaminated soil and groundwater are broadly classified as either in-situ or ex-situ. envirotecmagazine.com The choice between these approaches is a critical decision in the strategic management of a contaminated site, involving a trade-off between cost, effectiveness, and environmental impact. regenesis.comiastate.edu

In-situ remediation involves treating the contamination in its original location, without excavating the soil or pumping out the groundwater. envirotecmagazine.com These methods are often less expensive and cause minimal disturbance to the site, which is particularly advantageous in protected or developed areas. envirotecmagazine.commdpi.com Technologies like in-situ thermal desorption, in-situ vitrification, and in-situ bioremediation fall under this category. regenesis.comclu-in.org However, in-situ processes can be slower, and their effectiveness may be limited by the ability to deliver treatment agents and control the subsurface environment, especially in complex geological formations like fractured bedrock or tight clays (B1170129). clu-in.org

Ex-situ remediation involves the excavation or removal of the contaminated material for treatment either on-site or at an off-site facility. envirotecmagazine.com This approach allows for more aggressive and controlled treatment conditions, often resulting in more thorough and uniform contaminant removal. iastate.edu Common ex-situ technologies include incineration, ex-situ thermal desorption, landfarming, and biopiles. iastate.edumdpi.comclu-in.org The primary disadvantages of ex-situ methods are the significant costs and environmental footprint associated with excavation, transportation, and disposal of large volumes of soil. regenesis.comiastate.edu

The selection process requires a detailed site assessment to weigh the advantages and drawbacks of each approach against the specific contamination scenario and remediation objectives. mdpi.com

AspectIn-Situ RemediationEx-Situ Remediation
Definition Treatment of contaminants in place without excavation. envirotecmagazine.comExcavation and treatment of contaminated material on-site or off-site. envirotecmagazine.com
Advantages - Lower cost regenesis.com
  • Minimal site disturbance mdpi.com
  • Reduced transportation risks and carbon footprint regenesis.com
  • Applicable to inaccessible areas regenesis.com
  • - More thorough and uniform treatment iastate.edu
  • Greater control over treatment conditions
  • Faster treatment times for certain technologies
  • Applicable to a wider range of contaminants and concentrations
  • Disadvantages - Slower treatment process clu-in.org
  • Difficulty in verifying uniform treatment
  • Potential for incomplete contaminant removal
  • Delivery of amendments can be challenging in heterogeneous soils clu-in.org
  • - Higher cost due to excavation and transport iastate.edu
  • Significant site disruption
  • Increased material handling and potential for worker exposure
  • Generates a larger environmental footprint (transport emissions) regenesis.com
  • Applicable HxCDD Technologies - In-Situ Thermal Desorption (ISTD) battelle.org
  • In-Situ Vitrification (ISV) clu-in.orgfrtr.gov
  • Bioremediation (Bioventing, Biosparging) clu-in.org
  • Phytoremediation dioxin20xx.org
  • - Incineration clu-in.org
  • Ex-Situ Thermal Desorption (IPTD) battelle.org
  • Landfarming mdpi.com
  • Composting nih.gov
  • Biopiles mdpi.com
  • Biological Remediation Techniques for Hexachlorodibenzo-P-dioxins

    Biological remediation, or bioremediation, utilizes living organisms such as microorganisms and plants to degrade or immobilize contaminants like HxCDDs. nih.govneptjournal.com These techniques are considered environmentally friendly and potentially more cost-effective than conventional physical-chemical methods. nih.govbohrium.comdioxin20xx.org

    Microbial dehalogenation is a key process for breaking down chlorinated compounds like HxCDD. This process can be enhanced through two main strategies: biostimulation and bioaugmentation. nih.gov

    Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchwithrutgers.com This can include the addition of nutrients, electron donors, or other amendments to enhance microbial growth and metabolic activity. nih.gov For instance, studies on related dioxin compounds have shown that adding an electron donor and halogenated priming compounds can stimulate the dechlorination of tetrachlorodibenzo-p-dioxin. researchwithrutgers.comoup.com

    Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia to the contaminated site to supplement the indigenous population. researchwithrutgers.com This is particularly useful when the native microbial community lacks the necessary degradative capabilities. Research has demonstrated that bioaugmenting sediments with cultures containing Dehalococcoides ethenogenes strain 195 can significantly enhance the dechlorination of dioxins. nih.govoup.comoup.com Quantitative real-time PCR analysis has confirmed that bioaugmented systems show significantly higher gene copy numbers of Dehalococcoides-specific genes, indicating successful enrichment of the desired dechlorinating bacteria. oup.comoup.comresearchgate.net Other research has identified bacteria from the genus Sphingomonas as capable of degrading various dioxins, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706). nih.govfrontiersin.org

    StrategyDescriptionKey Research FindingsRelevant Microorganisms
    Biostimulation Addition of nutrients, electron donors, or priming compounds to enhance native microbial activity. researchwithrutgers.comAmendment with 1,2,3,4-tetrachlorobenzene (B165215) (TeCB) promoted rapid dechlorination of 1,2,3,4-TeCDD to less chlorinated products. researchwithrutgers.comnih.govNative Dehalococcoides spp. and other indigenous dechlorinating bacteria. researchwithrutgers.comoup.com
    Bioaugmentation Introduction of specific microorganisms to the contaminated site. researchwithrutgers.comInoculation with a culture containing D. ethenogenes strain 195 resulted in at least an order of magnitude higher gene copy numbers and enhanced dechlorination rates. oup.comoup.comDehalococcoides ethenogenes strain 195, Sphingomonas spp., Bordetella spp. nih.govoup.comfrontiersin.org

    Phytoremediation is an emerging technology that uses plants to clean up pollutants in the soil. dioxin20xx.org This approach is applicable to a wide range of organic contaminants, including dioxins. dioxin20xx.orgnih.gov The mechanisms involved include plant uptake and accumulation, transpiration, and degradation within the plant tissues. nih.gov Studies have shown that crops like zucchini, cucumber, and wheat have potential for dioxin removal. nih.gov

    Rhizoremediation is a specific type of phytoremediation that focuses on the degradation of contaminants in the rhizosphere, the soil region directly surrounding the plant roots. The plant roots release exudates that stimulate the growth and activity of soil microorganisms, which in turn degrade the pollutants. dioxin20xx.org A promising strategy involves combining plants with beneficial fungi. One study demonstrated that combining biofuel crops (wheat, barley, maize, sunflower) with the white rot fungus Pleurotus ostreatus enhanced the removal of dioxins from contaminated soil. dioxin20xx.org This symbiotic relationship promoted the biomass of the crops and increased the number of soil fungi and total microorganisms in the rhizosphere, leading to greater degradation of the dioxins. dioxin20xx.org

    Physical and Chemical Remediation Techniques for HxCDD Contamination

    Physical and chemical remediation methods are often employed for sites with high concentrations of HxCDD or where rapid cleanup is required. nih.govcsic.es These technologies typically involve transforming the contaminants into less harmful substances through chemical reactions or physically separating them from the soil matrix. nih.govfiveable.me

    Thermal treatment is a well-established and highly effective approach for the destruction of dioxins in contaminated soils and other materials. clu-in.org These methods use high temperatures to either destroy the contaminant molecules or separate them from the soil for subsequent treatment. clu-in.org

    Incineration is a high-temperature destruction process, typically operating above 1200°C, that is considered one of the most effective ways to destroy dioxins. clu-in.org At these temperatures, organic materials are broken down into carbon dioxide and water vapor. Research by the EPA demonstrated that incineration can achieve a destruction and removal efficiency (DRE) for dioxins exceeding 99.9999%. While highly effective, this technology can face public opposition due to concerns about air emissions. clu-in.org

    Thermal Desorption is a physical separation process that uses lower temperatures (typically 325-350°C) to vaporize volatile and semi-volatile contaminants like HxCDD from the soil. clu-in.orgbattelle.org The contaminated vapor is then collected and treated in a separate unit, often a thermal oxidizer or afterburner, where the dioxins are destroyed at very high temperatures (e.g., 1100°C). tuiasi.ro This technology has been successfully applied on a large scale. For example, at the Bien Hoa Airbase in Vietnam, in-pile thermal desorption at 335°C was used to treat dioxin-contaminated soil, achieving a pollutant removal rate of 99% from the soil and a destruction rate of 99.9999% in the thermal oxidizer. tuiasi.ro A demonstration in Japan also showed that heating soil to 325°C was sufficient for thorough dioxin removal. battelle.org

    In-Situ Vitrification (ISV) is a thermal treatment process that immobilizes contaminants by melting the soil or sludge using a powerful electric current. clu-in.orgtpsgc-pwgsc.gc.ca The process generates temperatures between 1,600°C and 2,000°C, which destroys organic contaminants like HxCDD and incorporates most inorganic contaminants into a chemically stable, leach-resistant glass and crystalline product. frtr.govtpsgc-pwgsc.gc.ca Off-gases generated during the process are captured and treated. tpsgc-pwgsc.gc.ca ISV has been shown to achieve a DRE for similar compounds like PCBs of greater than 99.9999%. frtr.gov It is particularly effective for simultaneously treating mixed wastes containing both organic and inorganic pollutants. frtr.gov

    Thermal MethodOperating PrincipleTypical TemperatureReported Efficiency / Key Findings
    Incineration High-temperature combustion to destroy contaminants. clu-in.org> 1200°C clu-in.orgDestruction and Removal Efficiency (DRE) > 99.9999%.
    Thermal Desorption Heating to vaporize contaminants from soil for separate treatment. clu-in.orgbattelle.orgSoil: 325-350°C battelle.orghaemers-technologies.com Vapor Treatment: > 1100°C tuiasi.ro- 99% pollutant removal from soil at 335°C (Bien Hoa). tuiasi.ro
  • 77.5% reduction of 2,3,7,8-TCDD after 5 days at 350°C. haemers-technologies.com
  • Treated soil meets residential standards. battelle.org
  • In-Situ Vitrification (ISV) Melting soil with electricity to destroy organics and immobilize inorganics in glass. frtr.govtpsgc-pwgsc.gc.ca1600 - 2000°C frtr.gov- DRE for PCBs > 99.9999%. frtr.gov
  • Creates a stable, leach-resistant final product. tpsgc-pwgsc.gc.ca
  • Effective for mixed hazardous and radioactive wastes. frtr.gov
  • Chemical Dehalogenation Processes (e.g., Base-Catalyzed Decomposition)

    Chemical dehalogenation processes are designed to remove halogen atoms from hazardous compounds, rendering them less toxic. One prominent method is Base-Catalyzed Decomposition (BCD), which has shown high destruction efficiencies for various chlorinated organic compounds, including polychlorinated dibenzo-p-dioxins (PCDDs).

    The BCD process typically involves treating contaminated materials in the presence of a high-boiling point hydrocarbon, an alkali or alkaline earth metal carbonate, bicarbonate, or hydroxide (B78521) (such as sodium hydroxide or sodium bicarbonate), and often a proprietary catalyst. This mixture is heated, leading to the decomposition of the chlorinated compounds. The chlorine atoms are removed from the organic molecule and converted into inorganic salts, while the organic fraction is broken down into less harmful substances.

    Research has demonstrated that the BCD process can achieve destruction efficiencies of 99.99% to 99.9999% for PCDDs. The effectiveness of the process is influenced by several factors, including the choice of hydrogen donor, the type of alkali used, and the presence of a catalyst. For instance, studies on hexachlorobenzene, a related chlorinated compound, have shown that combinations like polyethylene (B3416737) glycol (PEG) with a hydroxide can achieve complete dechlorination. rsc.org

    A full-scale BCD plant has been successfully operated to treat soil and building rubble contaminated with PCDD/Fs, demonstrating its applicability to real-world remediation scenarios. The process results in the formation of carbon and sodium salts from the decomposition of the heteroatomic compounds. The unreacted oil used in the process can be recovered and reused in subsequent treatment cycles, and the solid residues, primarily carbon and salts, can be managed as non-toxic materials after separation.

    Table 1: Key Parameters in Base-Catalyzed Decomposition (BCD)

    ParameterDescriptionSignificance
    Reagents High-boiling point hydrocarbon, alkali (e.g., NaOH, NaHCO3), proprietary catalyst. The specific combination of reagents can be optimized to enhance dechlorination efficiency for different contaminants. rsc.org
    Temperature Typically elevated temperatures, but lower than incineration.Lower operating temperatures contribute to lower energy requirements for the process.
    Destruction Efficiency Can reach 99.99% to 99.9999% for PCDDs. Demonstrates the high effectiveness of the technology in destroying target contaminants.
    Byproducts Carbon, inorganic salts (e.g., sodium chloride), and recoverable oil. The byproducts are generally non-toxic and can be managed or reused, minimizing secondary waste streams.

    Soil Washing Techniques Using Solvents or Surfactant Solutions

    Soil washing is an ex-situ remediation technology that uses a liquid washing solution to separate contaminants from the soil matrix. This process does not destroy the contaminants but concentrates them into a smaller volume, which can then be treated or disposed of more easily. The effectiveness of soil washing for dioxin-contaminated soil relies on the principle that these hydrophobic compounds tend to adsorb to specific soil fractions, particularly fine particles like clay, silt, and organic matter.

    The process typically involves the following steps:

    Excavation and Pre-treatment: The contaminated soil is excavated, and oversized materials like rocks and debris are removed through screening.

    Washing: The soil is then mixed with a washing solution. This solution can consist of water, caustic agents (like sodium hydroxide or sodium carbonate), surfactants, or organic solvents. The mechanical action of the washing process, combined with the chemical properties of the washing solution, helps to desorb the contaminants from the soil particles.

    Separation: The washed soil is separated into different particle size fractions. The larger, cleaner particles (like sand and gravel) can often be returned to the site. The contaminants, now concentrated in the washing fluid and the fine soil fraction, are sent for further treatment.

    Research has indicated that caustic agents and surfactants can be effective in leaching organic compounds like PCBs and, presumably, dioxins from soil. The abrasive nature of the soil particles themselves can also contribute to the efficiency of the washing process. While full-scale studies on the efficacy of soil washing specifically for dioxins were limited in the early 1990s, the technology has been proven effective for other organic contaminants, heavy metals, and radionuclides.

    Table 2: Components and Principles of Soil Washing

    ComponentRole in the ProcessExamples
    Washing Solution Desorbs and solubilizes contaminants from soil particles.Water, Sodium Hydroxide, Sodium Carbonate, Surfactants.
    Mechanical Action Physical scrubbing and mixing to enhance contaminant removal.Rotating drums, vibrating screens.
    Soil Fractionation Separates clean, larger particles from contaminated, fine particles.Sieving, hydrocyclones.
    Contaminant Concentration Gathers the contaminants into a smaller, more manageable volume.The resulting washing fluid and fine soil particles.

    Application of Supercritical Water Oxidation

    Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that can effectively destroy a wide range of hazardous organic compounds, including dioxins. Water becomes supercritical when its temperature and pressure exceed the critical point (374 °C and 22.1 MPa). In this state, it exhibits unique properties, acting as a non-polar solvent in which organic substances and gases are completely miscible.

    In the SCWO process, contaminated material is mixed with water and an oxidizing agent (typically oxygen or hydrogen peroxide) and heated and pressurized to supercritical conditions. The high temperature and the presence of the oxidant lead to the rapid and complete oxidation of organic compounds. The primary end products of this process are carbon dioxide, water, and, in the case of chlorinated compounds like 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin, inorganic acids (such as hydrochloric acid) and salts.

    The high destruction efficiencies and short residence times make SCWO a promising technology for the treatment of highly concentrated and toxic organic wastes. However, the severe operating conditions necessitate the use of corrosion-resistant materials for the reactor, which can contribute to the high capital costs of this technology.

    In-Situ Chemical Oxidation (ISCO) for Soil Decontamination

    In-situ chemical oxidation (ISCO) is a remediation technology that involves introducing chemical oxidants into the subsurface to destroy contaminants in place. This method avoids the need for soil excavation, potentially reducing costs and site disruption. Common oxidants used in ISCO include permanganate, persulfate, hydrogen peroxide (often in the form of Fenton's reagent), and ozone.

    The effectiveness of ISCO for treating dioxin-contaminated soil depends on several factors, including the type and concentration of the oxidant, the soil properties (such as organic matter content and pH), and the ability to effectively deliver the oxidant to the contaminated zones. The chemical reactions involved in ISCO convert the contaminants into less harmful substances like carbon dioxide and water.

    While ISCO has been successfully used for the decontamination of soils polluted by various organic compounds, its application to dioxins can be challenging due to their chemical stability and strong sorption to soil particles. nih.gov Research and pilot-scale studies are crucial to determine the optimal conditions for the successful application of ISCO to sites contaminated with this compound.

    Containment Strategies for Dioxin-Contaminated Areas (e.g., Landfill, Solidification/Stabilization)

    When remediation of dioxin-contaminated soil is not feasible due to cost, technical limitations, or the large volume of material, containment strategies are employed to isolate the contaminants and prevent their migration into the surrounding environment.

    Landfilling: This involves the excavation of contaminated soil and its disposal in a specially designed and permitted hazardous waste landfill. These landfills have engineered features such as liners, leachate collection systems, and covers to contain the waste and prevent the release of contaminants into the groundwater and air.

    Solidification/Stabilization (S/S): S/S technologies aim to immobilize contaminants within the soil matrix, reducing their leachability and bioavailability. This is achieved by mixing the contaminated soil with binding agents.

    Solidification refers to the process of converting the material into a solid, monolithic block with improved structural integrity.

    Stabilization involves chemical reactions that reduce the solubility or toxicity of the contaminants.

    Commonly used binding agents for S/S include cement, lime, fly ash, and proprietary additives. For organic contaminants like dioxins, additives such as organophilic clays or activated carbon may be incorporated into the mixture to enhance the binding of these compounds. The U.S. Environmental Protection Agency (EPA) has selected S/S as a preferred treatment method at several Superfund sites with contaminated soil, including those with organic wastes. The effectiveness of S/S in containing dioxins depends on the specific formulation of the binding agents and the long-term stability of the solidified mass.

    Table 3: Comparison of Containment Strategies

    StrategyDescriptionAdvantagesDisadvantages
    Landfilling Excavation and disposal in a secure hazardous waste landfill.Established and regulated method for waste disposal.High transportation and disposal costs; potential for future liability.
    Solidification/Stabilization Mixing contaminated soil with binding agents to immobilize contaminants. Can be applied in-situ or ex-situ; reduces contaminant mobility and risk. Increases the volume of the treated material; long-term effectiveness needs to be monitored.

    Ecological Implications and Environmental Biomonitoring of 1,2,3,4,6,9 Hexachlorodibenzo P Dioxin

    Impact of Hexachlorodibenzo-p-dioxins on Ecological Systems and Biodiversity

    Hexachlorodibenzo-p-dioxins (HxCDDs), including the 1,2,3,4,6,9-HxCDD isomer, are persistent organic pollutants (POPs) that pose a significant threat to ecological systems. who.int These compounds are byproducts of various industrial processes and combustion, and their resistance to degradation allows them to persist in the environment for extended periods. nih.gov Due to their lipophilic (fat-soluble) nature, HxCDDs bioaccumulate in the fatty tissues of organisms. who.intnih.gov This leads to biomagnification, where concentrations increase at successively higher levels of the food chain. who.int

    The ecological impact of HxCDDs is widespread, affecting a diverse range of organisms, including invertebrates, fish, reptiles, amphibians, birds, and mammals. These compounds are known carcinogens and have been associated with a variety of adverse health effects, such as developmental, respiratory, reproductive, and cardiovascular disorders. researchgate.net Furthermore, they are suspected endocrine disruptors, interfering with the hormonal systems of wildlife and potentially leading to reproductive failure and population declines. researchgate.net

    The ubiquitous presence of dioxins in soil, sediment, and food sources results in constant, low-level exposure for wildlife. who.intnih.gov This chronic exposure can have subtle but significant long-term effects on biodiversity. For instance, in aquatic ecosystems, HxCDDs can accumulate in fish, posing a risk not only to the fish populations themselves but also to the predators that consume them, including birds and marine mammals. nih.gov The accumulation of these toxic compounds can lead to a decline in the health and reproductive success of various species, ultimately impacting the structure and function of entire ecosystems.

    Biomonitoring Studies of HxCDDs in Environmental Organisms and Wildlife

    Biomonitoring is a critical tool for assessing the extent of environmental contamination by HxCDDs and understanding their movement through the food web. These studies involve the collection and analysis of tissues from various organisms to measure the concentration of these persistent pollutants.

    A study of dioxin and furan (B31954) congeners in fish found that 1,2,3,6,7,8-HxCDD was detected at 69% of the sites sampled. epa.gov This indicates the widespread presence of this isomer in aquatic environments. Similarly, research on dioxin levels around waste incinerators has utilized biomonitors such as pine needles, moss, and chicken eggs to assess local deposition of these pollutants. zerowasteeurope.eu These studies have demonstrated elevated levels of dioxins in the vicinity of such facilities, highlighting their role as a source of contamination. zerowasteeurope.eu

    The National Contaminant Biomonitoring Program in the United States has been instrumental in tracking the presence of organochlorine residues, including dioxins, in the environment since the mid-20th century. usgs.gov By analyzing samples from fish and wildlife, this program has provided valuable data on the geographic distribution and temporal trends of these contaminants, revealing their persistence and widespread impact on ecosystems. usgs.gov

    Biomonitoring data is essential for identifying hotspots of contamination, understanding exposure pathways for wildlife, and informing regulatory actions aimed at reducing the environmental burden of HxCDDs.

    Molecular Mechanisms of Aryl Hydrocarbon Receptor (AhR) Activation by Chlorinated Dioxins in Non-Mammalian Models

    The toxic effects of chlorinated dioxins, including 1,2,3,4,6,9-HxCDD, are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). researchgate.netmdpi.com The AhR is a ligand-activated transcription factor that is highly conserved across vertebrate species, playing a crucial role in regulating gene expression in response to various environmental and endogenous signals. nih.govplos.org

    In non-mammalian models, particularly fish, the AhR signaling pathway has been extensively studied to understand the molecular mechanisms of dioxin toxicity. nih.gov Upon binding to a dioxin molecule, the AhR undergoes a conformational change and translocates to the nucleus. plos.org In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). researchgate.net This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. mdpi.complos.org

    Activation of the AhR pathway leads to the upregulation of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P4501A (CYP1A). researchgate.net While this response is initially a detoxification mechanism, the persistent activation of the AhR by stable compounds like HxCDDs can lead to a wide range of toxic effects. nih.gov

    Interestingly, many fish species possess at least two distinct AhR genes, which may contribute to their differential sensitivity to various dioxin-like compounds. nih.gov Studies in zebrafish have shown that both cardiac and skull malformations induced by TCDD (a potent dioxin) are mediated by AHR2. mdpi.com The diversity of toxic responses mediated by AhR ligands is not fully explained by the induction of metabolic enzymes alone, suggesting that AhR activation affects numerous other molecular signaling pathways that regulate cell division, apoptosis, and development. researchgate.net

    Development and Implementation of Environmental Quality Standards and Regulatory Frameworks for Dioxins and Persistent Organic Pollutants

    International agreements are crucial for addressing the global threat of persistent organic pollutants (POPs) like dioxins. The Stockholm Convention on Persistent Organic Pollutants is a landmark international treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.orgiisd.org Adopted in 2001 and effective since 2004, the Convention requires parties to take measures to reduce the unintentional release of listed chemicals, including dioxins, with the goal of their continual minimization and, where feasible, ultimate elimination. wikipedia.orgepa.gov The Convention also includes provisions for the environmentally sound management and disposal of POPs wastes. wikipedia.org

    The Aarhus Protocol on Persistent Organic Pollutants , an addition to the 1979 Geneva Convention on Long-Range Transboundary Air Pollution (LRTAP), specifically targets the reduction of POP emissions. wikipedia.orgenvirotrain.co.uk Adopted in 1998, the Protocol obligates parties to reduce their emissions of dioxins and furans to below their 1990 levels. envirotrain.co.ukunece.org It also establishes specific limit values for emissions from sources like the incineration of municipal, hazardous, and medical waste. envirotrain.co.ukunece.org The Protocol initially focused on 16 substances, including dioxins, and has since been amended to include additional chemicals. wikipedia.orgunece.org

    These international frameworks provide a basis for global action to control and reduce the environmental and health risks posed by dioxins and other POPs.

    National regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), have established frameworks for managing the risks associated with dioxin contamination. olympianwatertesting.com These approaches often involve setting environmental quality standards for various media, including soil, water, and air. olympianwatertesting.comnih.gov

    A key component of regulating dioxin mixtures is the use of the Toxicity Equivalency Factor (TEF) methodology. health.state.mn.us This approach assesses the toxicity of complex mixtures of dioxin-like compounds relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. health.state.mn.usepa.gov Other dioxin congeners, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) with a TEF of 0.1, are assigned values based on their relative toxicity. epa.gov

    The risk assessment process for dioxin mixtures involves several steps:

    Measurement: The concentration of each individual dioxin congener in an environmental sample is measured. health.state.mn.us

    Calculation of Toxic Equivalents (TEQs): The concentration of each congener is multiplied by its corresponding TEF to determine its TCDD toxicity equivalent (TEQ). health.state.mn.usepa.gov

    Summation: The individual TEQ values are summed to calculate the total TEQ for the mixture, which represents the combined toxic potential. health.state.mn.usepa.gov

    This TEQ value is then used to assess potential risks and determine the need for remediation or other risk management actions. clu-in.org The EPA has developed preliminary remediation goals (PRGs) for dioxin in soils at contaminated sites to guide cleanup efforts. regulations.govepa.gov National regulations also address dioxin emissions from industrial sources, such as hazardous waste combustors, under legislation like the Clean Air Act, which mandates the use of Maximum Achievable Control Technology (MACT) to minimize releases. regulations.govepa.gov

    Future Research Directions for 1,2,3,4,6,9 Hexachlorodibenzo P Dioxin

    Refinement of Global and Regional Emission Inventories for Hexachlorodibenzo-p-dioxins

    Future research is crucial for refining global and regional emission inventories of hexachlorodibenzo-p-dioxins (HxCDDs). Current emission inventories for pollutants are being developed and improved, providing data on gaseous and particulate atmospheric species over past decades on both global and regional scales. researchgate.net An accurate understanding of the spatial and temporal distribution of surface emissions is essential for addressing issues related to air quality and climate change. researchgate.net For HxCDDs, which are often released as unintentional byproducts of industrial processes and combustion, creating precise inventories is particularly challenging.

    Key areas for future research in this domain include:

    Source Identification and Characterization: A more granular identification and characterization of both stationary and diffuse sources of 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin are needed. This includes better quantification of emission factors from various industrial activities such as waste incineration, metal production, and chemical manufacturing.

    Temporal and Spatial Resolution: Improving the temporal and spatial resolution of emission inventories is critical. Current models often provide annual estimates over large geographical areas. Future work should focus on developing dynamic emission models that can capture seasonal variations and localized hotspots of HxCDD releases.

    Integration of Monitoring Data: There is a need for better integration of environmental monitoring data with emission models. High-resolution measurements of HxCDD concentrations in air, soil, and water can be used to validate and calibrate emission inventories, leading to more accurate estimates.

    Modeling of Secondary Formation: Research should also focus on the atmospheric formation of HxCDDs from precursor compounds. Understanding the chemical pathways and reaction kinetics will allow for the inclusion of secondary sources in emission inventories.

    Recent advancements in emission inventory development, such as the Fire Inventory from NCAR (FINN), which provides high-resolution data on emissions from fires, can serve as a model for HxCDD inventory refinement. copernicus.org The inclusion of multiple satellite data sources in FINNv2.5 has led to a significant increase in the estimation of global emissions for various pollutants, highlighting the importance of leveraging advanced observational data. copernicus.org

    Inventory Development Area Key Research Objective Potential Impact
    Source ApportionmentDifferentiate between natural and anthropogenic sources of HxCDDs.More targeted and effective regulatory policies.
    Emission FactorsDevelop more accurate emission factors for specific industrial processes.Improved accuracy of national and regional emission inventories.
    Real-time MonitoringImplement continuous monitoring systems at key emission sources.Enhanced ability to track and respond to emission events.
    Inter-inventory ComparisonStandardize methodologies for developing and reporting HxCDD inventories.Greater consistency and comparability of data across different regions.

    Innovations in Ultra-Trace Analytical Techniques for Enhanced Sensitivity, Selectivity, and Throughput of HxCDDs

    The accurate quantification of this compound at ultra-trace levels in complex environmental and biological matrices presents a significant analytical challenge. Future research in this area is focused on developing innovative analytical techniques that offer enhanced sensitivity, selectivity, and throughput.

    High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is currently considered the "gold standard" for the determination of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). researchgate.net However, there is a continuous drive to develop more accessible and efficient methods.

    Future research directions in analytical techniques for HxCDDs include:

    Advanced Mass Spectrometry: The exploration of alternative mass spectrometry techniques such as tandem mass spectrometry (MS/MS), time-of-flight mass spectrometry (TOF-MS), and Orbitrap MS holds promise for improving selectivity and sensitivity. researchgate.net These methods can help to reduce interferences from co-eluting compounds and improve the limits of detection.

    Multidimensional Chromatography: Two-dimensional gas chromatography (GC×GC) offers superior separation power compared to conventional GC, which can be particularly beneficial for resolving complex mixtures of dioxin congeners. nih.gov

    Novel Sample Preparation Techniques: The development of more efficient and automated sample preparation methods is crucial for increasing throughput and reducing analysis costs. Innovations in solid-phase extraction (SPE), including the use of novel sorbents like layered double hydroxides (LDHs), can enhance the extraction and preconcentration of HxCDDs from various sample matrices. mdpi.com

    Bioanalytical Methods: While still under development, bioanalytical methods such as cell-based assays offer a high-throughput screening approach for assessing the total toxic equivalency of dioxin-like compounds in a sample. nih.gov Further research is needed to improve the reliability and regulatory acceptance of these methods.

    Analytical Technique Principle of Operation Potential Advantage for HxCDD Analysis
    GC×GC-MS/MSTwo-dimensional gas chromatography coupled with tandem mass spectrometry.Enhanced peak capacity and selectivity for complex isomer patterns.
    Accelerator Mass Spectrometry (AMS)Measurement of isotopes at extremely low levels.Unparalleled sensitivity for studies involving isotopically labeled HxCDDs. e-b-f.eu
    Fabric Phase Sorptive Extraction (FPSE)A novel microextraction technique utilizing a flexible fabric surface coated with a sorbent.Fast, efficient, and environmentally friendly sample preparation.

    Advancements in Understanding and Exploiting Biodegradation Pathways for Remediation Applications

    Bioremediation offers a potentially cost-effective and environmentally friendly approach for the cleanup of sites contaminated with persistent organic pollutants like this compound. Future research in this area is focused on gaining a deeper understanding of the microbial degradation pathways of HxCDDs and harnessing this knowledge for practical remediation applications.

    While the biodegradation of highly chlorinated dioxins is generally slow, certain microorganisms have shown the ability to dechlorinate and degrade these compounds under specific conditions. Research has demonstrated the potential of two-stage systems involving soil washing followed by bioremediation for the effective removal of dioxins from contaminated soils. researchgate.net

    Key research areas for advancing the biodegradation of HxCDDs include:

    Isolation and Characterization of Novel Microorganisms: The search for and characterization of new microbial strains with enhanced HxCDD-degrading capabilities from contaminated environments is a priority. This includes both bacteria and fungi that can thrive under various redox conditions.

    Elucidation of Metabolic Pathways: A detailed understanding of the enzymatic and genetic basis of HxCDD biodegradation is essential for optimizing remediation strategies. This involves identifying the key enzymes responsible for dechlorination and ring cleavage and the genes that encode them.

    Metagenomic and Metatranscriptomic Approaches: The application of "omics" technologies can provide a comprehensive view of the microbial communities present in contaminated sites and their functional activities. This can help in identifying the key players and metabolic pathways involved in HxCDD degradation.

    Bioaugmentation and Biostimulation Strategies: Research is needed to develop effective strategies for enhancing the activity of HxCDD-degrading microorganisms in situ. This may involve the introduction of specific microbial consortia (bioaugmentation) or the addition of nutrients and electron acceptors to stimulate the growth of indigenous degraders (biostimulation).

    Biodegradation Approach Mechanism Research Focus
    Aerobic CometabolismThe degradation of HxCDDs is facilitated by the presence of a primary growth substrate.Identification of suitable primary substrates and microbial consortia.
    Anaerobic Reductive DechlorinationMicroorganisms use HxCDDs as electron acceptors, leading to the removal of chlorine atoms.Characterization of dehalogenating bacteria and the factors controlling their activity.
    Fungal DegradationWhite-rot fungi produce extracellular enzymes that can non-specifically degrade a wide range of pollutants.Screening for highly effective fungal strains and optimizing reactor conditions.

    Development of Integrated Multi-Media Environmental Fate and Transport Models with High Spatiotemporal Resolution

    To accurately predict the environmental behavior and potential risks associated with this compound, it is essential to develop sophisticated multi-media environmental fate and transport models. These models are crucial for understanding how HxCDDs move between different environmental compartments, such as air, water, soil, and biota.

    Current multi-media models often represent the environment as a series of interconnected, well-mixed boxes. eolss.net While useful for screening-level assessments, these models may lack the spatial and temporal resolution needed for detailed risk assessments and the development of effective management strategies.

    Future research in environmental modeling of HxCDDs should focus on:

    High-Resolution Modeling: The development of models with higher spatiotemporal resolution is needed to capture the variability of HxCDD concentrations in the environment. This can be achieved by incorporating more detailed geographical information and meteorological data.

    Dynamic Modeling: Future models should be dynamic, capable of simulating the time-dependent fate and transport of HxCDDs in response to changing emission rates and environmental conditions. witpress.com

    Integration of Processes: Models should integrate a wide range of physical, chemical, and biological processes that influence the fate of HxCDDs, including atmospheric deposition, volatilization, partitioning, and degradation.

    Uncertainty Analysis: A critical aspect of model development is the quantification of uncertainty in model predictions. This involves identifying the key sources of uncertainty in model inputs and parameters and propagating them through the model to generate probabilistic outputs. witpress.com

    The development of nested models, which can provide high resolution for a specific region of interest within a global domain, is a promising approach for balancing computational demands with the need for detailed local predictions. rsc.org

    Model Component Advancement Area Benefit for HxCDD Modeling
    Atmospheric TransportIncorporation of advanced atmospheric dispersion models.More accurate prediction of long-range transport and deposition.
    Soil and Sediment DynamicsImproved representation of sorption, desorption, and burial processes.Better estimation of the long-term fate of HxCDDs in soils and sediments.
    BioaccumulationIntegration of food web models to simulate the transfer of HxCDDs through ecosystems.More realistic assessment of exposure risks to wildlife and humans.

    Optimization and Scale-up of Remediation Technologies for Cost-Effective and Environmentally Sound Decontamination

    The development and optimization of cost-effective and environmentally sound remediation technologies are paramount for addressing the legacy of contamination from this compound. A variety of in situ and ex situ technologies have been investigated for the remediation of dioxin-contaminated sites, each with its own set of advantages and limitations. researchgate.net

    Future research in this area should focus on the optimization and scale-up of promising remediation technologies to enhance their efficiency and reduce their environmental footprint.

    Key research and development priorities include:

    Enhanced In Situ Thermal Treatment: In situ thermal desorption is an effective technology for removing dioxins from soil. Future research should focus on optimizing heating strategies and vapor capture systems to improve energy efficiency and minimize emissions.

    Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, have shown promise for the destruction of dioxins in water and soil. itrcweb.org Further research is needed to optimize the delivery of oxidants and catalysts in the subsurface and to address potential byproduct formation.

    Combined Remediation Approaches: The integration of multiple remediation technologies, such as soil washing followed by bioremediation, can often achieve higher removal efficiencies than single-technology approaches. researchgate.net Future work should explore novel combinations of physical, chemical, and biological treatment methods.

    The U.S. Environmental Protection Agency (EPA) provides resources and screening tools to assist in the selection of appropriate remediation technologies for contaminated sites. epa.gov

    Remediation Technology Principle Optimization and Scale-up Challenge
    In Situ Thermal Desorption Heating the contaminated soil to volatilize HxCDDs for capture and treatment.Ensuring uniform heating of heterogeneous subsurface materials and efficient capture of contaminants.
    Soil Washing Using a liquid solution to extract HxCDDs from the soil matrix.Development of more effective and recyclable washing fluids and management of the resulting concentrate.
    Bioremediation Utilizing microorganisms to degrade HxCDDs.Enhancing the survival and activity of degrading microorganisms in the field and overcoming mass transfer limitations.
    Solidification/Stabilization Immobilizing HxCDDs within a solid matrix to reduce their mobility and bioavailability.Ensuring the long-term stability of the solidified matrix and its resistance to leaching.

    Q & A

    Q. Methodological Answer :

    • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard. Use a high-resolution instrument with a boosted efficiency ion source to enhance sensitivity for trace-level detection (e.g., detection limits of 50 pg/L in water matrices) .
    • Confirm identity using CAS RN 39227-62-8 and retention time alignment with certified reference materials (e.g., 50 μg/mL toluene solutions) .
    • Validate with isotope dilution techniques , such as ¹³C-labeled analogs (e.g., 1,2,3,4,6,7-Hexachloro[¹³C₁₂]dibenzo-p-dioxin), to correct for matrix interferences .

    Basic: How is the relative toxicity of this congener assessed compared to other dioxins?

    Q. Methodological Answer :

    • Assign Toxic Equivalency Factors (TEFs) based on the World Health Organization (WHO) framework. For example, 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin has a TEF of 0.1, but note that TEFs vary by congener and species-specific responses .
    • Use in vivo models (e.g., rat strains) to compare acute lethality. Studies show resistance variations: e.g., 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin exhibits lower LD₅₀ than TCDD in resistant strains .
    • Measure Ah receptor binding affinity in vitro to predict transcriptional activation potency .

    Advanced: How can researchers reconcile conflicting data on congener-specific environmental persistence and bioaccumulation?

    Q. Methodological Answer :

    • Conduct congener-specific analysis using LC/MS/MS or HRGC/HRMS to differentiate isomers. For example, 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin often shows 4–5× higher serum concentrations than 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin in human biomonitoring .
    • Account for matrix effects : Lipid-rich tissues (e.g., serum) may preferentially accumulate certain congeners. Use geometric mean normalization (e.g., pg/g lipid vs. whole weight) .
    • Reference interlaboratory studies (e.g., NIST SRM 1957) to standardize measurements. For example, 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin has a certified mass fraction of 11.8 ± 1.7 pg/kg in freeze-dried serum .

    Advanced: What experimental design considerations are critical for studying bioavailability in mammalian models?

    Q. Methodological Answer :

    • Use isotopically labeled analogs (e.g., ¹³C₁₂-labeled dioxins) to track absorption and distribution without cross-contamination .
    • Optimize dosing routes: Oral administration mimics dietary exposure, while intraperitoneal injection bypasses first-pass metabolism. Compare results across strains (e.g., TCDD-susceptible vs. resistant rats) .
    • Measure hepatic cytochrome P450 induction (e.g., CYP1A1/2) as a biomarker of metabolic activation .

    Advanced: How can analytical methods be validated for ultra-trace detection in complex matrices like sediments or biological tissues?

    Q. Methodological Answer :

    • Follow EPA Method 1613 for water, soil, and tissue: Use high-resolution GC/HRMS with 13C-labeled internal standards to achieve detection limits of 0.08–640 pg/g .
    • Perform recovery experiments with fortified matrices (e.g., lake sediments spiked at 20.8 ± 4.8 pg/g) to assess accuracy .
    • Validate against EN-1948 extraction standards , which include calibration curves for hexachlorodibenzo-p-dioxins at 0.08–640 pg/μL .

    Basic: What are the primary sources of this compound in environmental samples?

    Q. Methodological Answer :

    • Trace to combustion processes (e.g., waste incineration) and historical pesticide/byproduct contamination .
    • Use congener fingerprinting : Compare isomer ratios (e.g., 1,2,3,6,7,8-HxCDD vs. OCDD) to distinguish industrial vs. thermal sources .

    Advanced: How do structural differences among hexachlorodibenzo-p-dioxin isomers influence their environmental fate?

    Q. Methodological Answer :

    • Assess chlorination pattern impacts : Lateral (2,3,7,8) chlorination increases persistence and bioaccumulation. Non-lateral isomers (e.g., 1,2,3,4,6,9) may degrade faster via photolysis .
    • Model octanol-water partition coefficients (Log KOW) : Higher Log KOW (e.g., 6.28 for OCDD) correlates with sediment binding .
    • Quantify half-lives in abiotic media: e.g., 1,2,3,6,7,8-HxCDD has a half-life of 7–15 years in soil under anaerobic conditions .

    Advanced: What strategies mitigate cross-contamination during congener-specific analysis?

    Q. Methodological Answer :

    • Employ silica gel cleanup columns to separate dioxins from co-eluting PCBs or furans .
    • Use nonane as a solvent for standard preparation to reduce volatility losses compared to toluene .
    • Implement blank sample runs between high-concentration analyses to monitor carryover .

    Basic: How are human exposure levels to this congener monitored epidemiologically?

    Q. Methodological Answer :

    • Use NHANES pooled serum data : Report concentrations as fg/g serum (e.g., 1,2,3,7,8,9-HxCDD at 0.222 fg/g) with lipid-adjusted normalization .
    • Apply toxicokinetic models to estimate daily intake from biomonitoring data, accounting for lactation- or age-related excretion differences .

    Advanced: What computational tools are available for predicting dioxin interactions with biological targets?

    Q. Methodological Answer :

    • Leverage QSAR models to predict Ah receptor binding based on chlorination patterns .
    • Use molecular docking simulations to map interactions between 1,2,3,4,6,9-HxCDD and ligand-binding domains of nuclear receptors .
    • Integrate transcriptomic datasets (e.g., RNA-seq) to identify dysregulated pathways in exposed models .

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